5-Bromo-4-fluoro-2-methylbenzoic acid
Overview
Description
5-Bromo-4-fluoro-2-methylbenzoic acid: is an organic compound with the chemical formula C8H6BrFO2 . It is a white crystalline solid that is almost insoluble in water but soluble in organic solvents such as ethanol and xylene. This compound is used as an important intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-4-fluoro-2-methylbenzoic acid typically involves the bromination of 4-fluoro-2-methylbenzoic acid. The reaction is carried out by heating 4-fluoro-2-methylbenzoic acid with bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a temperature range of 50-70°C and using solvents like acetic acid or dichloromethane .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale bromination reactions with controlled addition of bromine and continuous monitoring of reaction parameters to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents such as organolithium or Grignard reagents.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, solvents like tetrahydrofuran (THF), and temperatures around -78°C to room temperature.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, and temperatures around 0-25°C.
Reduction: Lithium aluminum hydride, solvents like diethyl ether, and temperatures around 0-25°C.
Major Products Formed:
Substitution: Various substituted benzoic acids or benzyl derivatives.
Oxidation: this compound derivatives with additional carboxylic acid groups.
Reduction: 5-Bromo-4-fluoro-2-methylbenzyl alcohol.
Scientific Research Applications
5-Bromo-4-fluoro-2-methylbenzoic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the development of bioactive compounds and as a precursor in the synthesis of enzyme inhibitors.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-methylbenzoic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. The molecular targets and pathways involved are determined by the specific reactions it participates in, such as nucleophilic substitution or electrophilic aromatic substitution .
Comparison with Similar Compounds
- 4-Bromo-5-fluoro-2-methylbenzoic acid
- 5-Bromo-2-fluoro-4-methylbenzoic acid
- 2-Bromo-4-fluorobenzoic acid
Comparison: 5-Bromo-4-fluoro-2-methylbenzoic acid is unique due to the specific positioning of the bromine, fluorine, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity compared to its similar compounds. For instance, the presence of both bromine and fluorine atoms in specific positions can influence the compound’s reactivity in substitution reactions, making it a valuable intermediate in the synthesis of various organic molecules .
Properties
IUPAC Name |
5-bromo-4-fluoro-2-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-7(10)6(9)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPHIASYPPAEEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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